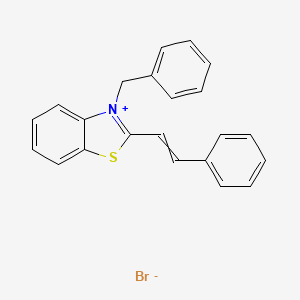
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide is an organic compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a benzyl group, a phenylethenyl group, and a benzothiazolium core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide typically involves the reaction of benzyl bromide with 2-(2-phenylethenyl)-1,3-benzothiazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as acetonitrile or dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding benzothiazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted benzothiazolium salts.
Scientific Research Applications
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzothiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes.
Comparison with Similar Compounds
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide can be compared with other benzothiazolium salts, such as:
2-(2-Phenylethenyl)-1,3-benzothiazol-3-ium chloride: Similar in structure but with a chloride ion instead of a bromide ion.
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide: Similar in structure but with an iodide ion instead of a bromide ion.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
113395-51-0 |
|---|---|
Molecular Formula |
C22H18BrNS |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C22H18NS.BrH/c1-3-9-18(10-4-1)15-16-22-23(17-19-11-5-2-6-12-19)20-13-7-8-14-21(20)24-22;/h1-16H,17H2;1H/q+1;/p-1 |
InChI Key |
QKTDWOXEQFNJLM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C(SC3=CC=CC=C32)C=CC4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















